molecular formula C20H13FN2O2S2 B10971725 N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide

N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide

Cat. No.: B10971725
M. Wt: 396.5 g/mol
InChI Key: CVWMMBYNIQOMOL-UHFFFAOYSA-N
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Description

N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzothiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide can be compared with other thiophene and benzothiophene derivatives:

Similar Compounds

This compound stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H13FN2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H13FN2O2S2/c21-15-6-2-3-7-16(15)22-18(24)13-9-10-26-20(13)23-19(25)14-11-27-17-8-4-1-5-12(14)17/h1-11H,(H,22,24)(H,23,25)

InChI Key

CVWMMBYNIQOMOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=C(C=CS3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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